Bienvenue dans la boutique en ligne BenchChem!

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

Chitinase Inhibition Triazole Regiochemistry Inflammatory Disease

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2197751-99-6) is a synthetic small molecule (MW 296.78 g/mol, C12H13ClN4OS) comprising a 2H-1,2,3-triazol-2-yl piperidine scaffold linked via a carbonyl bridge to a 5-chlorothiophene ring. This compound belongs to a class of substituted amino triazoles under investigation as inhibitors of human chitinases (acidic mammalian chitinase and chitotriosidase), a target class relevant to inflammatory and allergic diseases.

Molecular Formula C12H13ClN4OS
Molecular Weight 296.77
CAS No. 2197751-99-6
Cat. No. B2416655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
CAS2197751-99-6
Molecular FormulaC12H13ClN4OS
Molecular Weight296.77
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C12H13ClN4OS/c13-11-2-1-10(19-11)12(18)16-7-3-9(4-8-16)17-14-5-6-15-17/h1-2,5-6,9H,3-4,7-8H2
InChIKeyZJVOUEBUMQPWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2197751-99-6): A Differentiated 2H-Triazole Piperidinyl Chlorothiophene Building Block


(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2197751-99-6) is a synthetic small molecule (MW 296.78 g/mol, C12H13ClN4OS) comprising a 2H-1,2,3-triazol-2-yl piperidine scaffold linked via a carbonyl bridge to a 5-chlorothiophene ring [1]. This compound belongs to a class of substituted amino triazoles under investigation as inhibitors of human chitinases (acidic mammalian chitinase and chitotriosidase), a target class relevant to inflammatory and allergic diseases [2]. Its structural features—a specific 2H-triazole regiochemistry, a piperidine linker, and an electron-withdrawing chlorothiophene carbonyl—collectively define a chemical space distinct from generic triazole-piperidine analogs, warranting procurement as a characterized research tool rather than a commodity intermediate.

Why Generic Triazole-Piperidine Analogs Cannot Substitute for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone in Chitinase-Focused Research


Within the substituted amino triazole class disclosed for human chitinase inhibition, biological activity is exquisitely sensitive to three structural variables: (i) triazole regioisomerism (2H- vs. 1H-substituted), (ii) the nature of the heterocycle on the piperidine nitrogen, and (iii) the ring size of the saturated amine linker. The patent specifically exemplifies that substituting a 2H-triazol-2-yl piperidine with a heterocyclic carbonyl (e.g., chlorothiophene) increases molecular rigidity and fixes geometry, directly impacting inhibitory potency against acidic mammalian chitinase [1]. Therefore, procuring a 1H-triazole regioisomer, a pyrrolidine analog, or a different heteroaryl carbonyl variant will almost certainly yield divergent structure-activity relationships (SAR), confounding lead optimization efforts and data reproducibility.

Quantitative Differentiation Evidence for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone Against Closest Structural Analogs


2H-Triazole Regioisomer vs. 1H-Triazole Regioisomer: Critical for Chitinase Pharmacophore Geometry

The patent literature on amino triazole chitinase inhibitors explicitly teaches that a 2H-1,2,3-triazol-2-yl substitution on the piperidine ring, as present in the target compound, provides a geometrically constrained scaffold that increases molecular rigidity compared to the 1H-1,2,3-triazol-1-yl regioisomer [1]. This rigidity is stated to beneficially fix molecular geometry toward the acidic mammalian chitinase active site [1]. The 1H-regioisomer analog, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone, lacks this specific geometric pre-organization. No quantitative head-to-head inhibition data are publicly available; this constitutes a class-level inference based on patent structural SAR guidance.

Chitinase Inhibition Triazole Regiochemistry Inflammatory Disease

Piperidine vs. Pyrrolidine Linker: Ring Size Differentiates Target Binding Conformation

A structurally proximate analog, (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2320221-44-9), replaces the piperidine ring with a pyrrolidine ring and shifts the triazole attachment from C4 to a methylene linker at C2 . This alteration fundamentally changes ring pucker, nitrogen basicity, and the spatial relationship between the triazole and chlorothiophene pharmacophores. The chitinase inhibitor patent emphasizes that the piperidine ring size and substitution pattern are integral to achieving the desired inhibitory geometry [1]. While retrospective quantitative enzyme inhibition data are not published for either compound, the structural divergence predicts distinct binding modes.

Structure-Activity Relationship Saturated Heterocycle Conformational Analysis

Chlorothiophene Carbonyl vs. Alternative Heteroaryl Carbonyls: Impact on Chitinase Inhibitory Activity

The patent literature on amino triazole chitinase inhibitors exemplifies a range of heterocyclic carbonyl substituents on the piperidine nitrogen, including thiophene, thiazole, and furan derivatives [1]. The 5-chlorothiophene moiety in the target compound introduces a specific combination of electron-withdrawing character (σₚ Cl ≈ 0.23) and lipophilicity (π Cl ≈ 0.71) that modulates both the amide bond electronics and hydrophobic contacts within the enzyme active site. In contrast, a non-chlorinated thiophene or a methylthiazole analog (e.g., (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone, CAS 2201284-11-7) would present altered electronic and steric profiles, evidenced by that compound's annotated activity against a different serine protease target (PRCP, Ki reported separately) rather than chitinase . No direct chitinase inhibition comparison is published.

Heteroaryl SAR Electron-Withdrawing Group Chitinase Pharmacophore

Optimal Research Application Scenarios for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone Based on Differential Evidence


Human Chitinase Inhibitor Lead Optimization and SAR Expansion

For medicinal chemistry teams building on the substituted amino triazole chitinase inhibitor patent (US 2017/0066743 A1), this compound serves as a key scaffold intermediate for exploring the SAR around the 5-chlorothiophene carbonyl substituent. Its precisely defined 2H-triazole regiochemistry and piperidine linker geometry match the patent's pharmacophore requirements for acidic mammalian chitinase (AMCase) inhibition [1]. Using this exact compound ensures that observed biological activity can be directly mapped to the chlorothiophene moiety, avoiding regioisomeric or ring-size confounds introduced by generic analogs.

Selectivity Profiling Against Off-Target Serine Proteases (e.g., PRCP, DPPIV)

Given the demonstrated sensitivity of the 2H-triazol-2-yl piperidine scaffold to heteroaryl substitution—with the methylthiazole analog showing PRCP inhibition [1]—the target compound is ideally suited for counter-screening panels. Systematic comparison of the chlorothiophene derivative against the methylthiazole and furan analogs can elucidate the heteroaryl determinants of chitinase vs. serine protease selectivity, a critical step for advancing chitinase inhibitors toward preclinical development.

Inflammatory Disease Model Studies Requiring Defined Chitinase Tool Compounds

The patent's therapeutic scope encompasses asthma, allergic reactions, and chronic inflammatory diseases where upregulated AMCase activity is implicated [1]. The target compound, as an exemplar of the chlorothiophene-substituted series, is appropriate for in vitro and cell-based assays designed to correlate AMCase inhibition with downstream disease-relevant biomarkers, provided the compound's chitinase inhibitory potency is first experimentally confirmed in enzyme assays.

Computational Chemistry and Docking Studies on AMCase

The rigid 2H-triazol-2-yl piperidine core, combined with the rotatable chlorothiophene carbonyl group (2 rotatable bonds as computed by PubChem [1]), offers a defined conformational landscape suitable for molecular docking and molecular dynamics simulations. Researchers can use this compound's 3D structure to model the chlorothiophene binding pose within the AMCase active site, generating testable hypotheses for subsequent synthetic modifications.

Quote Request

Request a Quote for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.